![molecular formula C24H42N5O8PS B14803937 (2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DEPMPO-biotin is a biotinylated form of DEPMPO, a nitrone compound used to spin trap reactive oxygen, nitrogen, sulfur, and carbon-centered radicals. This compound is notable for the stability of the adducts it forms, making it a valuable tool in electron spin resonance studies. The biotin moiety in DEPMPO-biotin allows for effective monitoring of biodistribution in cells, tissues, and organs when used with an avidin-conjugated reporter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DEPMPO-biotin involves the biotinylation of DEPMPO. DEPMPO itself is synthesized through a series of steps, including the reductive cyclization of a phosphorylated γ-nitroaldehyde . The biotinylation process typically involves the reaction of DEPMPO with a biotinylating agent under specific conditions to attach the biotin moiety.
Industrial Production Methods
Industrial production of DEPMPO-biotin would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
DEPMPO-biotin undergoes several types of reactions, primarily involving the trapping of free radicals. These reactions include:
Oxidation: DEPMPO-biotin can trap reactive oxygen species, forming stable adducts.
Reduction: It can also trap reactive nitrogen species.
Substitution: The biotin moiety can be substituted with other functional groups for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include various radical-generating agents and spin traps. The conditions typically involve maintaining a controlled environment to ensure the stability of the adducts formed.
Major Products
The major products formed from these reactions are the DEPMPO-biotin-radical adducts, which can be analyzed using electron spin resonance and other analytical techniques .
Aplicaciones Científicas De Investigación
DEPMPO-biotin has a wide range of scientific research applications, including:
Chemistry: Used in electron spin resonance studies to characterize reactive radicals.
Biology: Employed to monitor biodistribution in cells, tissues, and organs.
Medicine: Utilized in studies involving oxidative stress and reactive species.
Industry: Applied in the development of new materials and compounds that require precise radical trapping
Mecanismo De Acción
DEPMPO-biotin exerts its effects by binding to free radicals, such as S-nitroso groups on proteins, forming stable adducts. The biotin moiety allows for the direct labeling of S-nitrosothiols, providing an effective alternative to the biotin-switch method for monitoring S-nitrosothiol formation. This mechanism involves the specific binding of the biotin tag to avidin-conjugated reporters, enabling detailed analysis of the trapped radicals .
Comparación Con Compuestos Similares
Similar Compounds
DEPMPO: The non-biotinylated form of DEPMPO, used for similar radical trapping applications.
DMPO: Another nitrone spin trap, but with different stability and reactivity characteristics.
PBN: A nitrone spin trap with a different structure and reactivity profile.
Uniqueness
DEPMPO-biotin is unique due to its biotin moiety, which allows for enhanced monitoring and analysis of trapped radicals in biological systems. This feature makes it particularly valuable for studies involving biodistribution and the direct labeling of S-nitrosothiols .
Propiedades
Fórmula molecular |
C24H42N5O8PS |
|---|---|
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
[(2S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate |
InChI |
InChI=1S/C24H42N5O8PS/c1-4-36-38(34,37-5-2)24(3)17(11-14-29(24)33)15-35-23(32)26-13-8-12-25-20(30)10-7-6-9-19-21-18(16-39-19)27-22(31)28-21/h14,17-19,21H,4-13,15-16H2,1-3H3,(H,25,30)(H,26,32)(H2,27,28,31)/t17?,18-,19-,21-,24-/m0/s1 |
Clave InChI |
UAQUUBGIOJZAFO-RYPGZGGVSA-N |
SMILES isomérico |
CCOP(=O)([C@]1(C(CC=[N+]1[O-])COC(=O)NCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C)OCC |
SMILES canónico |
CCOP(=O)(C1(C(CC=[N+]1[O-])COC(=O)NCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B14803860.png)
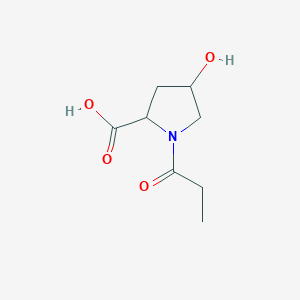
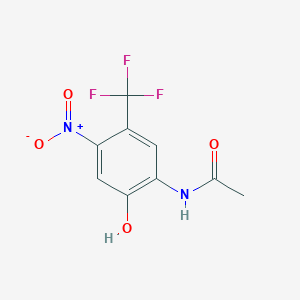
![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14803872.png)
![ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate](/img/structure/B14803873.png)

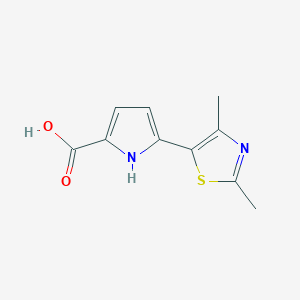
![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)
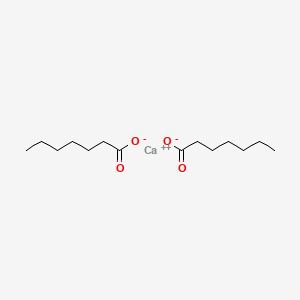
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
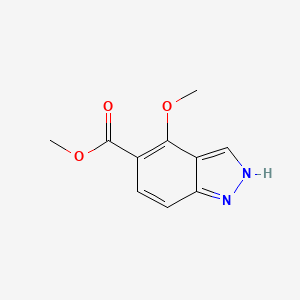
![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
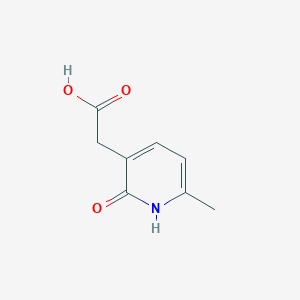
![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)
